
Methylphenylarsinic acid
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Description
Methylphenylarsinic acid is a useful research compound. Its molecular formula is C7H9AsO2 and its molecular weight is 200.07 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Redox Reactions and Chelation
Methylphenylarsinic acid (pentavalent As) undergoes reduction to its trivalent analog in the presence of thiol-containing agents like 2,3-dimercaptopropane-1-sulfonate (DMPS). This redox reaction is followed by chelation, forming stable five-membered rings via As–S bonds .
Key Findings:
-
Reduction Mechanism :
R AsO OH 2DMPSR As OH 2DMPSR As S DMPS 2Trivalent intermediates are transient and rapidly chelated by DMPS, producing syn and anti diastereomers due to chiral centers at As and C8 of DMPS .
-
Reaction Kinetics :
Substituents on the aromatic ring influence reaction rates. Electron-withdrawing groups (e.g., –NO₂) accelerate reduction, while electron-donating groups (e.g., –NH₂) slow it .
Substituent (R) | Half-Life (t₁/₂, min) at pH 6 |
---|---|
–NO₂ (HNPAA) | 43 |
–H (PAA) | 29 |
–NH₂ (o-APAA) | 53 |
–NH₂ (p-APAA) | 79 |
Data inferred from analogous phenylarsonic acids . |
Enzymatic Methylation
Trivalent methylphenylarsenicals may undergo enzymatic methylation via arsenic (+3 oxidation state) methyltransferase (As3MT), using S-adenosylmethionine (SAM) as a methyl donor .
Key Findings:
-
Substrate Specificity :
R As OH 2GSHR As SG 2As3MTCH R As SG 2
Only trivalent species serve as substrates for As3MT. Pentavalent arsenicals require prior reduction (e.g., by glutathione) to react . -
Metabolic Relevance :
Methylation reduces cytotoxicity; trivalent arsenicals exhibit IC₅₀ values 300–30,000× lower than pentavalent forms .
Compound | IC₅₀ (μM) | Methylation Efficiency (%) |
---|---|---|
Roxarsone (ROX) | 120 | 36 |
3-AHPAA | 85 | >50 |
Data from chicken liver studies . |
Thermal Decomposition
Upon heating, this compound decomposes to arsenic oxides (e.g., As₂O₃) and volatile organic byproducts .
Key Findings:
-
Decomposition Pathway :
CH C H AsO OH 2ΔAs O +CO2+H O+Organic residues -
Stability :
Decomposition initiates near 300°C, with full degradation at 393°C .
Acid-Base Behavior
The acidity of this compound stems from its As–OH groups, with pKa values influenced by substituents .
Property | Value |
---|---|
pKa₁ (As–OH) | ~2.2 |
pKa₂ (As–OH) | ~8.9 |
Solubility in H₂O | 256 g/L (20°C) |
Data extrapolated from methanearsonic acid . |
Synthetic Routes
This compound can be synthesized via:
Properties
CAS No. |
13911-65-4 |
---|---|
Molecular Formula |
C7H9AsO2 |
Molecular Weight |
200.07 g/mol |
IUPAC Name |
methyl(phenyl)arsinic acid |
InChI |
InChI=1S/C7H9AsO2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChI Key |
MROUTHHOGFJANY-UHFFFAOYSA-N |
SMILES |
C[As](=O)(C1=CC=CC=C1)O |
Canonical SMILES |
C[As](=O)(C1=CC=CC=C1)O |
Key on ui other cas no. |
13911-65-4 |
Origin of Product |
United States |
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